5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid
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Overview
Description
5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One novel protocol reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles.
Industrial Production Methods
Industrial production methods for imidazoles often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-throughput techniques and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-carbamoylimidazole
- 4-Aminoimidazole-5-carboxamide
- 4-Carbamoyl-5-aminoimidazole
- 4-Carboxamido-5-aminoimidazole
Uniqueness
What sets 5-Amino-1-ethyl-1H-imidazole-4-carboxylic acid apart from similar compounds is its unique substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other imidazole derivatives may not be as effective .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-amino-1-ethylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-3-8-4(5(9)7)6(10)11/h3H,2,7H2,1H3,(H,10,11) |
InChI Key |
IJMOHWXRUQACLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=C1N)C(=O)O |
Origin of Product |
United States |
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